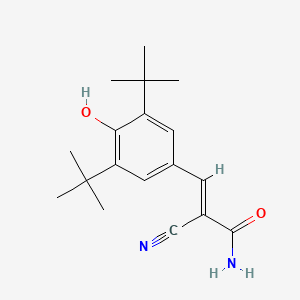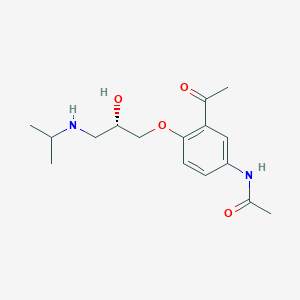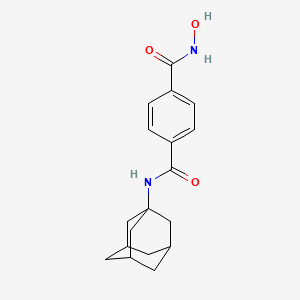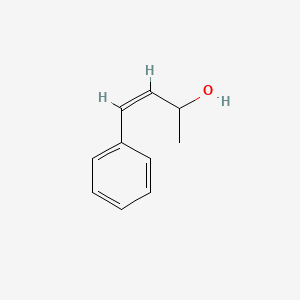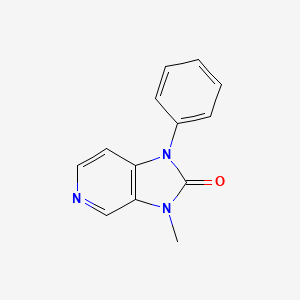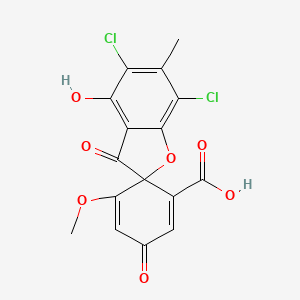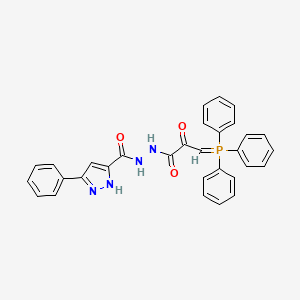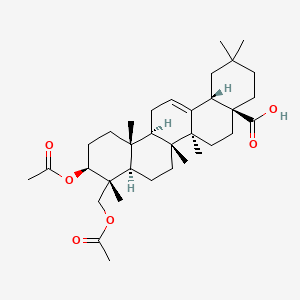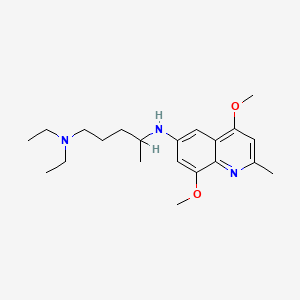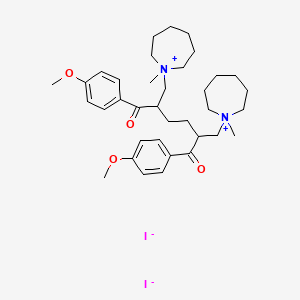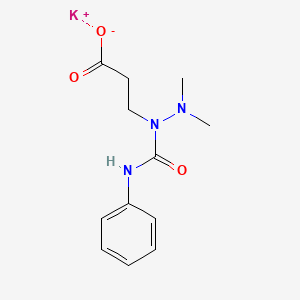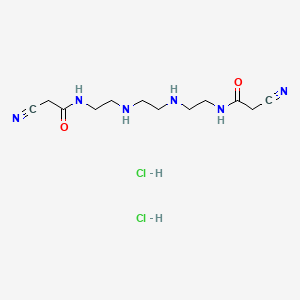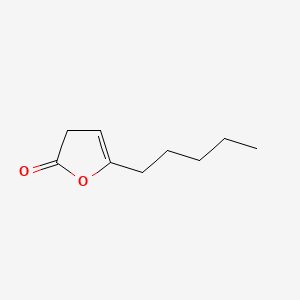
5-pentyl-3H-furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pentyl-3H-furan-2-one is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 . . This compound is a furan derivative, characterized by a furan ring with a pentyl side chain. It is commonly used as a food additive due to its flavoring properties .
Preparation Methods
5-pentyl-3H-furan-2-one can be synthesized through the chemical reaction of 3-nonenoic acid as the main raw material . The reaction conditions and specific synthetic routes are detailed in the National Food Safety Standard of the People’s Republic of China . Industrial production methods typically involve controlled chemical reactions to ensure the purity and quality of the compound.
Chemical Reactions Analysis
5-pentyl-3H-furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-pentyl-3H-furan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential antibacterial and antifungal properties . In the food industry, it is used as a flavoring agent due to its pleasant aroma and taste . Additionally, it has applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-pentyl-3H-furan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect microbial cell membranes and metabolic pathways .
Comparison with Similar Compounds
5-pentyl-3H-furan-2-one can be compared with other similar compounds, such as 2-pentylfuran and 4-methyl-5H-furan-2-one . These compounds share a similar furan ring structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific pentyl side chain, which contributes to its distinct chemical properties and applications. Similar compounds include:
Properties
CAS No. |
51352-68-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-pentyl-3H-furan-2-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6H,2-5,7H2,1H3 |
InChI Key |
PGAMJXWVUGDLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CCC(=O)O1 |
density |
0.970-0.980 |
physical_description |
Clear colourless or pale yellow liquid; Tropical fruit aroma with milky dairy notes |
solubility |
Sparingly soluble in water; soluble in non-polar solvents Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


